Cas no 94838-82-1 (BenzoD1,3Dioxol-5-Ylboronic Acid Pinacol Ester)

BenzoD1,3Dioxol-5-Ylboronic Acid Pinacol Ester structure
94838-82-1 structure
Product Name:BenzoD1,3Dioxol-5-Ylboronic Acid Pinacol Ester
CAS-Nr.:94838-82-1
MF:C13H17BO4
MW:248.082684278488
MDL:MFCD05663889
CID:798919
PubChem ID:2760589
Update Time:2024-10-25

BenzoD1,3Dioxol-5-Ylboronic Acid Pinacol Ester Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2-(Benzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 1,3-Benzodioxole,5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • 2-(1,3-benzodioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 3,4-Ethylenedioxybenzene boronic acid, pinacol ester
    • 3,4-Methylenedioxyphenylboronic acid, pinacol ester
    • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-benzo-1,3-dioxole
    • 2-(Benzodioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 1,3-Benzodioxole-5-boronic Acid Pinacol Ester
    • 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo-1,3-dioxole
    • PubChem23521
    • OZPPRBAFKGOJLZ-UHF
    • 1,3,2-Dioxaborolane, 1,3-benzodioxole deriv. (ZCI)
    • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole (ACI)
    • 2-(1,3-Dioxaindan-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 2-(2H-1,3-Benzodioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 2-(3,4-Methylenedioxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 4,4,5,5-Tetramethyl-2-[3,4-(methylenedioxy)phenyl]-1,3,2-dioxaborolane
    • 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole
    • Z1336747698
    • 5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzo[1,3]dioxole
    • AKOS015944449
    • DS-6643
    • EN300-267519
    • BENZO[D][1,3]DIOXOL-5-YLBORONIC ACID PINACOL ESTER
    • SCHEMBL3148663
    • DB-057537
    • 3,4-Methylenedioxyphenylboronic acid, pinacol ester, AldrichCPR
    • SY063770
    • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,3-benzodioxole
    • OZPPRBAFKGOJLZ-UHFFFAOYSA-N
    • DTXSID80375243
    • 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzo-1,3-dioxole, AldrichCPR
    • 94838-82-1
    • 1,3-Benzodioxole, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • CS-0029530
    • MFCD05663889
    • 3,4-Methylenedioxyphenylboronic acid pinacol ester
    • AB22033
    • BenzoD1,3Dioxol-5-Ylboronic Acid Pinacol Ester
    • MDL: MFCD05663889
    • Inchi: 1S/C13H17BO4/c1-12(2)13(3,4)18-14(17-12)9-5-6-10-11(7-9)16-8-15-10/h5-7H,8H2,1-4H3
    • InChI-Schlüssel: OZPPRBAFKGOJLZ-UHFFFAOYSA-N
    • Lächelt: O1C(C)(C)C(C)(C)OB1C1C=C2C(OCO2)=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 248.12200
  • Monoisotopenmasse: 248.122
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 18
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 315
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 36.9

Experimentelle Eigenschaften

  • Dichte: 1.15±0.1 g/cm3 (20 ºC 760 Torr),
  • Schmelzpunkt: 42 ºC
  • Siedepunkt: 337.1°C at 760 mmHg
  • Flammpunkt: 157.7°C
  • Brechungsindex: 1.523
  • PSA: 36.92000
  • LogP: 1.71450

BenzoD1,3Dioxol-5-Ylboronic Acid Pinacol Ester Sicherheitsinformationen

BenzoD1,3Dioxol-5-Ylboronic Acid Pinacol Ester Zolldaten

  • HS-CODE:2934999090
  • Zolldaten:

    China Zollkodex:

    2934999090

    Übersicht:

    2934999090. Andere heterocyclische Verbindungen. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponentenverwenden, um

    Zusammenfassung:

    2934999090. andere heterocyclische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%

BenzoD1,3Dioxol-5-Ylboronic Acid Pinacol Ester Preismehr >>

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BenzoD1,3Dioxol-5-Ylboronic Acid Pinacol Ester Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  overnight, 85 °C
Referenz
Preparation of condensed derivatives of imidazole useful as pharmaceuticals
, World Intellectual Property Organization, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Dichloromethane ;  overnight, rt
Referenz
Cross-Coupling through Ag(I)/Ag(III) Redox Manifold
Demonti, Luca; Saffon-Merceron, Nathalie; Mezailles, Nicolas; Nebra, Noel, Chemistry - A European Journal, 2021, 27(62), 15396-15405

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Palladium diacetate ,  2-[2-(Dicyclohexylphosphino)-5-methoxyphenyl]-1-methyl-1H-indole Solvents: Dichloromethane ;  1 - 2 min, heated
1.2 Reagents: Potassium acetate Solvents: tert-Butanol ;  > 1 min, rt; 3 h, 90 °C; 90 °C → rt
1.3 Reagents: Water ;  rt
Referenz
Palladium-Catalyzed Borylation of Aryl Mesylates and Tosylates and Their Applications in One-Pot Sequential Suzuki-Miyaura Biaryl Synthesis
Chow, Wing-Kin; So, Chau-Ming; Lau, Chak-Po; Kwong, Fuk-Yee, Chemistry - A European Journal, 2011, 17(25), 6913-6917

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  N,N-Bis(1-methylethyl)boranamine Catalysts: Palladium diacetate ,  Potassium iodide ,  X-Phos Solvents: Ethyl acetate ;  16 h, 50 °C; -5 °C
1.2 Solvents: Methanol ;  1 h, rt
1.3 Solvents: Diethyl ether ;  4 h, rt
Referenz
Borylation of Unactivated Aryl Chlorides under Mild Conditions by Using Diisopropylaminoborane as a Borylating Reagent
Guerrand, Helene D. S.; Marciasini, Ludovic D.; Jousseaume, Melissa; Vaultier, Michel; Pucheault, Mathieu, Chemistry - A European Journal, 2014, 20(19), 5573-5579

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  4 h, 100 °C
Referenz
Preparation of 2-pyridyl substituted imidazoles as ALK5 and/or ALK4 inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Tetraethylammonium chloride Catalysts: Cerium trichloride Solvents: Acetonitrile ;  24 h, rt
Referenz
Photoinduced Miyaura Borylation by a Rare-Earth-Metal Photoreductant: the Hexachlorocerate(III) Anion
Qiao, Yusen ; Yang, Qiaomu ; Schelter, Eric J., Angewandte Chemie, 2018, 57(34), 10999-11003

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Solvents: Acetonitrile ;  8 h, 15 °C
Referenz
Scalable, Metal- and Additive-Free, Photoinduced Borylation of Haloarenes and Quaternary Arylammonium Salts
Mfuh, Adelphe M.; Doyle, John D.; Chhetri, Bhuwan; Arman, Hadi D.; Larionov, Oleg V., Journal of the American Chemical Society, 2016, 138(9), 2985-2988

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Potassium ethoxide Catalysts: 2598091-30-4 Solvents: Tetrahydrofuran ;  30 min, rt
1.2 12 h, 75 °C
Referenz
Zinc Complexes with an Ethylene-Bridged Bis(β-diketiminate) Ligand: Syntheses, Structures, and Applications as Catalysts in the Borylation of Aryl Iodides
Li, Yafei; Dang, Yan; Li, Dawei; Pan, Huifen; Zhang, Liang; et al, Organometallics, 2021, 40(4), 482-489

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Solvents: Diethyl ether ;  18 h, rt
Referenz
Palladium(II)-catalysed ortho-arylation of N-benzylpiperidines
Tan, Peng Wen; Haughey, Maxwell; Dixon, Darren J., Chemical Communications (Cambridge, 2015, 51(21), 4406-4409

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Potassium acetate ,  2,2′-Bi-1,3,2-dioxaborolane Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ;  2 h, 80 °C; 80 °C → rt
1.2 30 min, rt
Referenz
Syntheses of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through Pd-catalyzed borylation of arylbromides with the successive use of 2,2'-bis(1,3,2-benzodioxaborole) and pinacol
Takagi, Jun; Yamakawa, Tetsu, Tetrahedron Letters, 2013, 54(2), 166-169

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Potassium acetate ,  2,2′-Bi-1,3,2-benzodioxaborole Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ;  2 h, 80 °C; 80 °C → rt
1.2 30 min, rt
Referenz
Method for the preparation of aryl(diolato)borane
, Japan, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: (SP-4-3)-rel-(Methanesulfonato-κO)[2′-[(R)-methylamino-κN][1,1′-biphenyl]-2-yl-κ… Solvents: 2-Methyltetrahydrofuran ;  24 h, 90 °C
Referenz
A Monophosphine Ligand Derived from Anthracene Photodimer: Synthetic Applications for Palladium-Catalyzed Coupling Reactions
Wang, Xin; Liu, Wei-Gang; Tung, Chen-Ho ; Wu, Li-Zhu ; Cong, Huan, Organic Letters, 2019, 21(20), 8158-8163

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  Potassium iodide ,  N,N-Bis(1-methylethyl)boranamine Catalysts: Palladium diacetate ,  X-Phos Solvents: Ethyl acetate ;  16 h, 50 °C
1.2 Reagents: Methanol ;  1 h, 20 °C
1.3 Solvents: Diethyl ether ;  4 h, 20 °C
Referenz
Method for preparing aminoarylborane compounds or derivatives thereof
, World Intellectual Property Organization, , ,

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Dimethylformamide ,  Sodium hydride Solvents: Acetonitrile ;  24 h, 35 °C
1.2 Reagents: Water ;  35 °C
Referenz
Solvent Anions Enable Photoinduced Borylation and Phosphonation of Aryl Halides via EDA Complexes
Pan, Lei; Deckert, Macy M.; Cooke, Maria Victoria; Bleeke, Annika R.; Laulhe, Sebastien, Organic Letters, 2022, 24(35), 6466-6471

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: Phenothiazine Solvents: Acetonitrile ;  36 h
Referenz
Visible Light-Induced Borylation of C-O, C-N, and C-X Bonds
Jin, Shengfei; Dang, Hang. T.; Haug, Graham C.; He, Ru; Nguyen, Viet D.; et al, Journal of the American Chemical Society, 2020, 142(3), 1603-1613

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ;  24 h, 80 °C
Referenz
Discovery, Optimization, and Evaluation of Selective CDK4/6 Inhibitors for the Treatment of Breast Cancer
Chen, Weijiao; Ji, Minghui; Cheng, Hao; Zheng, Mingming; Xia, Fei; et al, Journal of Medicinal Chemistry, 2022, 65(22), 15102-15122

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Sodium tert-butoxide Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, iron(2+) salt (2:1) Solvents: tert-Butyl methyl ether ;  15 h, 120 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
Development and Mechanistic Studies of Iron-Catalyzed Construction of Csp2-B Bonds via C-O Bond Activation
Geng, Shasha; Zhang, Juan; Chen, Shuo; Liu, Zhengli; Zeng, Xiaoqin; et al, Organic Letters, 2020, 22(14), 5582-5588

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Catalysts: Methyllithium ,  (T-4)-[1-[Bis(1-methylethyl)phosphino-κP]-2-(4,5-dihydro-4-methyl-2-oxazolyl-κN3… Solvents: Diethoxymethane ,  tert-Butyl methyl ether ;  1 min, 25 °C
1.2 Reagents: Potassium methoxide ;  24 h, 50 °C
Referenz
Cobalt-catalyzed borylation of aryl halides and pseudohalides
Yao, Wubing; Fang, Huaquan; Peng, Sihan; Wen, Huanan; Zhang, Lei; et al, Organometallics, 2016, 35(10), 1559-1564

BenzoD1,3Dioxol-5-Ylboronic Acid Pinacol Ester Raw materials

BenzoD1,3Dioxol-5-Ylboronic Acid Pinacol Ester Preparation Products

BenzoD1,3Dioxol-5-Ylboronic Acid Pinacol Ester Lieferanten

Amadis Chemical Company Limited
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(CAS:94838-82-1)BenzoD1,3Dioxol-5-Ylboronic Acid Pinacol Ester
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Reinheit:99%
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Amadis Chemical Company Limited
(CAS:94838-82-1)BenzoD1,3Dioxol-5-Ylboronic Acid Pinacol Ester
A845111
Reinheit:99%
Menge:25g
Preis ($):159.0
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